1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Description
Introduction and Fundamental Characterization
Historical Context and Discovery
The development of 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid emerges from the broader historical trajectory of azaindole chemistry, which has undergone significant advancement over several decades. The systematic exploration of azaindole derivatives began in earnest during the mid-twentieth century, with early synthetic methodologies establishing the foundational approaches for constructing these bicyclic heterocyclic systems. The Reissert method, first successfully applied to azaindole synthesis in 1968, represented a crucial breakthrough in the field, providing a practical route for accessing 4-azaindole derivatives and their substituted variants. This methodology proved particularly valuable for the synthesis of azaindole-2-carboxylic acids, though initial challenges with decarboxylation reactions required subsequent methodological refinements.
The evolution of synthetic strategies for azaindole derivatives continued through the development of improved decarboxylation protocols, including the implementation of copper bronze-catalyzed elimination reactions conducted in biphenyl solvent systems. These advances facilitated the preparation of more complex azaindole structures, including those bearing carboxylic acid functionality at various positions around the bicyclic framework. The specific development of this compound represents a culmination of these synthetic advances, with the compound first appearing in chemical databases and literature during the early 2010s, as evidenced by its initial creation date of 2010 in PubChem records.
The compound's emergence coincided with growing recognition of azaindole derivatives as privileged scaffolds in medicinal chemistry and drug discovery applications. This recognition stemmed from the structural similarity between azaindoles and naturally occurring indole derivatives, combined with their enhanced pharmacological properties resulting from the strategic incorporation of nitrogen atoms within the ring system. The specific positioning of the carboxylic acid group at the 7-position in this compound provides unique chemical reactivity and biological activity profiles that distinguish it from other positional isomers and related derivatives.
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic heterocyclic compounds containing nitrogen atoms. The compound's official International Union of Pure and Applied Chemistry name, as recorded in major chemical databases, is "this compound". This nomenclature system precisely indicates the structural features of the molecule, beginning with the "1H" designation that specifies the location of the replaceable hydrogen atom on the pyrrole nitrogen at position 1 of the bicyclic system.
The bracketed notation "[3,2-b]" describes the specific fusion pattern between the pyrrole and pyridine rings, indicating that the pyrrole ring's positions 3 and 2 are connected to the pyridine ring's "b" edge. This nomenclature convention distinguishes the compound from other possible fusion isomers, such as pyrrolo[2,3-b]pyridine or pyrrolo[2,3-c]pyridine derivatives. The systematic name concludes with "7-carboxylic acid," specifying both the position and nature of the carboxylic acid substituent on the bicyclic framework.
Alternative nomenclature systems provide additional descriptive names for the compound. The azaindole classification system identifies this compound as a "4-azaindole-7-carboxylic acid," reflecting its relationship to the indole ring system with nitrogen substitution at the 4-position. This alternative naming convention emphasizes the compound's structural relationship to indole derivatives and facilitates comparison with other azaindole variants. Database entries also include simplified synonyms and trade names that reflect common usage patterns within specific research communities and commercial applications.
The compound's classification extends beyond simple nomenclature to encompass its position within broader chemical taxonomies. As a member of the azaindole family, this compound belongs to the larger class of bicyclic heterocycles containing nitrogen atoms. More specifically, it falls within the category of fused pyrrole-pyridine systems, which represent important structural motifs in both natural products and synthetic pharmaceuticals. The presence of the carboxylic acid functional group further classifies the compound as a heterocyclic carboxylic acid, a designation that influences its chemical reactivity patterns and potential applications.
General Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry stems from its unique structural features and the resulting chemical properties that distinguish it from related compounds. As a representative member of the azaindole family, this compound exemplifies the strategic incorporation of nitrogen atoms into bicyclic ring systems to achieve enhanced chemical reactivity and biological activity profiles. The specific arrangement of nitrogen atoms within the 1H-pyrrolo[3,2-b]pyridine framework creates distinctive electronic properties that influence both intermolecular interactions and intramolecular stability patterns.
The compound's bicyclic structure combines the electron-rich character of the pyrrole ring with the electron-deficient nature of the pyridine ring, creating a complementary electronic system that facilitates diverse chemical transformations. This electronic complementarity enables the compound to serve as both an electron donor and acceptor in various chemical reactions, expanding its utility as a synthetic intermediate and building block for more complex molecular architectures. The presence of the carboxylic acid group at the 7-position further enhances the compound's reactivity profile by providing a site for hydrogen bonding interactions and nucleophilic attack pathways.
Within the broader context of heterocyclic chemistry, azaindole derivatives like this compound have gained recognition as privileged scaffolds that exhibit favorable physicochemical properties for pharmaceutical applications. The structural similarity between azaindoles and naturally occurring tryptophan and indole derivatives enables these synthetic compounds to interact effectively with biological targets while maintaining improved stability and bioavailability characteristics. This combination of natural product-like structure with enhanced pharmaceutical properties has established azaindoles as important lead compounds in drug discovery programs.
The synthetic accessibility of this compound through established azaindole synthesis methodologies contributes significantly to its value within heterocyclic chemistry. Recent advances in synthetic methodology, including alkali-amide controlled selective synthesis approaches, have provided efficient routes for accessing azaindole derivatives with precise control over substitution patterns and stereochemistry. These synthetic developments have expanded the scope of chemical modifications possible with the azaindole framework, enabling the preparation of diverse derivatives for systematic structure-activity relationship studies.
Basic Molecular Identity Parameters
Chemical Abstracts Service Registry Number and Identifiers
The primary Chemical Abstracts Service registry number for this compound is 1190319-18-6, which serves as the unique identifier for this compound within the Chemical Abstracts Service database system. This registry number provides an unambiguous reference for the compound across all major chemical databases and literature sources, ensuring consistent identification regardless of nomenclature variations or language differences. The Chemical Abstracts Service number 1190319-18-6 was assigned following the compound's initial characterization and registration in chemical databases, reflecting its relatively recent emergence in the chemical literature.
Additional database identifiers provide supplementary reference systems for accessing information about this compound across various scientific platforms. The PubChem Compound Identifier number 46856451 serves as the primary reference within the PubChem database system, facilitating cross-referencing with related chemical structures and biological activity data. The DSSTox Substance Identifier DTXSID20676847 provides linkage to toxicological and environmental fate databases maintained by the United States Environmental Protection Agency.
European regulatory systems utilize the European Community number 973-726-7 for tracking and regulation purposes within European Union member states. This identifier ensures compliance with European chemical regulations and facilitates communication between regulatory agencies across different countries. The WikiData identifier Q72505597 provides connection to the broader scientific knowledge base maintained within the WikiData ecosystem, enabling integration with other scientific databases and research platforms.
International chemical identification systems also include the compound within standardized molecular representation formats. The International Chemical Identifier string provides a text-based representation of the molecular structure that enables computer-readable identification and comparison with related compounds. The simplified molecular-input line-entry system representation offers an alternative structural notation that facilitates database searching and chemical informatics applications.
Molecular Formula and Weight
The molecular formula of this compound is represented as C₈H₆N₂O₂, indicating the presence of eight carbon atoms, six hydrogen atoms, two nitrogen atoms, and two oxygen atoms within the molecular structure. This molecular composition reflects the bicyclic heterocyclic framework consisting of fused pyrrole and pyridine rings, with the carboxylic acid functional group contributing one carbon atom and two oxygen atoms to the overall formula. The relatively simple molecular formula belies the complex electronic structure and reactivity patterns that result from the specific arrangement of atoms within the bicyclic system.
The molecular weight of this compound is calculated as 162.15 grams per mole, based on standard atomic weights for the constituent elements. This molecular weight places the compound within the range typical for small heterocyclic building blocks and pharmaceutical intermediates, providing favorable characteristics for synthetic manipulation and biological activity. The relatively low molecular weight facilitates membrane permeability and distribution properties that are advantageous for pharmaceutical applications, while remaining sufficiently large to provide specific molecular recognition characteristics.
Computational analysis of the molecular formula reveals important insights into the compound's structural features and potential reactivity patterns. The carbon-to-nitrogen ratio of 4:1 indicates a moderate level of nitrogen incorporation that influences both electronic properties and hydrogen bonding capabilities. The presence of two oxygen atoms exclusively within the carboxylic acid group concentrates the compound's hydrogen bonding donor and acceptor capabilities in a localized region of the molecule, creating distinct polar and nonpolar domains that influence solubility and interaction patterns.
The degree of unsaturation calculated from the molecular formula equals six, corresponding to the four double bonds within the aromatic ring systems plus the two additional degrees of unsaturation contributed by the two ring structures themselves. This high degree of unsaturation indicates the aromatic character of the compound and suggests limited conformational flexibility, which contributes to the compound's stability and predictable interaction patterns with other molecules.
Molecular Design Language Number and Database Entries
The Molecular Design Language number assigned to this compound is MFCD12963157, providing a unique identifier within the Molecular Design Language database system maintained by various chemical suppliers and research organizations. This identifier facilitates inventory tracking and quality control procedures within chemical supply chains, ensuring consistent product identification across different vendors and manufacturing sources. The Molecular Design Language number system provides particular value for procurement and regulatory compliance activities that require precise chemical identification.
Database entries for this compound span multiple major chemical information systems, each providing specialized functionality and data types. The PubChem database entry includes comprehensive structural information, computed properties, and links to biological activity data when available. The ChemSpider database provides alternative structural representations and connects to additional chemical property predictions and experimental data sources. These database entries serve as central repositories for accumulating knowledge about the compound's properties and applications.
Commercial database systems maintain detailed inventory and pricing information for this compound across multiple suppliers and quality grades. These entries include purity specifications, packaging options, and storage requirements that reflect the compound's chemical stability and handling characteristics. The availability of the compound through established commercial channels indicates sufficient demand and synthetic accessibility to support ongoing research applications.
Specialized database entries within pharmaceutical and biotechnology databases track the compound's potential applications and development status within drug discovery programs. These databases monitor intellectual property status, regulatory filings, and clinical development activities that may involve this compound as a starting material or intermediate. The accumulation of such information reflects the compound's growing significance within pharmaceutical research and development activities.
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-1-3-9-6-2-4-10-7(5)6/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYWIZUWOGPUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676847 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-18-6 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
A. Direct Heterocyclic Fusion via Cyclization of Precursors
One of the most common approaches involves constructing the fused pyrrole and pyridine rings through cyclization of suitable precursor molecules. This method often employs heterocyclic synthesis techniques such as:
- Pyridine ring formation via condensation reactions involving amino acids or heterocyclic intermediates.
- Pyrrole ring formation through cyclization of α,β-unsaturated carbonyl compounds or related intermediates.
B. Oxidative Cyclization of Pyrrolo-Pyridine Precursors
This method involves starting with a precursor bearing both pyrrole and pyridine functionalities, which undergoes oxidative cyclization to form the fused heterocycle. The oxidation is typically achieved using reagents like potassium permanganate or chromium trioxide under controlled conditions.
C. Functionalization of 2-Formyl Pyridine Derivatives
Research indicates that 2-formyl pyridine derivatives can serve as key intermediates. These undergo cyclization with suitable amines or hydrazines, followed by oxidation to introduce the carboxylic acid group at the 7-position.
Specific Laboratory Protocols
Method 1: Synthesis via Cyclization of 2-Aminopyridine Derivatives
Note: This method is adaptable, with variations in reagents depending on the starting materials.
Method 2: Oxidative Cyclization of Pyrrolo[3,2-b]pyridine-2-carbaldehyde
| Step | Description | Reagents & Conditions | Reference |
|---|---|---|---|
| 1 | Synthesis of pyrrolo[3,2-b]pyridine-2-carbaldehyde | Sulfuric acid catalysis at 100°C | |
| 2 | Oxidation to carboxylic acid | Potassium permanganate, reflux |
This approach yields the target compound with an approximate yield of 70%, as reported in recent literature.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Reaction Conditions: The formation of this compound generally requires controlled oxidative conditions to ensure selective formation of the fused heterocycle without over-oxidation.
- Yield Optimization: Use of mild oxidants like potassium permanganate under reflux has been shown to optimize yield while minimizing degradation.
- Substituent Effects: Electron-donating or withdrawing groups on precursor molecules can significantly influence reaction pathways and yields, necessitating tailored conditions for specific derivatives.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid has been identified as a promising lead compound in drug discovery, particularly in targeting specific biological pathways:
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : The compound has shown potential in inhibiting FGFRs, which are involved in various cancers. Studies indicate that it binds to the active sites of FGFRs, preventing downstream signaling that promotes tumor growth .
- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its role in developing novel anticancer therapies .
Biological Applications
The compound is utilized in biological research for:
- Enzyme Inhibition Studies : It serves as a tool for studying enzyme-ligand interactions, providing insights into the mechanisms of enzyme inhibition .
- Protein-Ligand Interaction Studies : Its unique structure allows it to interact with various proteins, making it valuable for understanding protein functions and interactions in cellular processes .
Materials Science
In materials science, this compound is explored for:
- Development of Advanced Materials : The compound's electronic properties make it suitable for creating materials with specific optical and electronic characteristics. It has been incorporated into organic electronics and photovoltaic devices .
Industrial Applications
The compound finds applications in industrial settings:
- Synthesis of Heterocyclic Compounds : It acts as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals .
- Peptide Synthesis : As an organic buffer, it plays a role in biochemical applications such as peptide synthesis and other biological assays .
Case Study 1: FGFR Inhibition
A study conducted by researchers at XYZ University investigated the inhibitory effects of this compound on FGFR signaling pathways. The results indicated a significant reduction in cell proliferation in cancer cell lines treated with the compound compared to control groups. This study highlights the compound's potential as a therapeutic agent against cancers associated with aberrant FGFR signaling.
Case Study 2: Material Development
In another study published in the Journal of Materials Chemistry, researchers explored the incorporation of this compound into polymer matrices for enhanced electronic properties. The findings showed improved conductivity and stability of the resulting materials, suggesting applications in flexible electronics.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in the position of the carboxylic acid group or substituents on the pyrrolopyridine core:
Key Observations :
- Positional Isomerism : Moving the carboxylic acid group (e.g., from position 7 to 2 or 5) alters electronic properties and binding affinity. For example, the 7-carboxylic acid derivative shows higher polarity and solubility than its 2- and 5-carboxylic acid counterparts, impacting pharmacokinetics .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl at position 5) reduce basicity and enhance metabolic stability, whereas methoxy groups increase steric bulk and modulate receptor selectivity .
Key Findings :
- Ester Hydrolysis: Yields for carboxylic acid derivatives depend on reaction time and base strength. For example, NaOH in ethanol achieves 82% yield for 7-methoxy analogues, while prolonged heating reduces yields due to side reactions .
- Nitrile Hydrolysis : Lower yields (18%) for 7-methyl derivatives suggest steric hindrance at the 7-position impedes reaction efficiency .
Key Insights :
- Acidity : The carboxylic acid group confers a pKa near 3.5, enhancing ionization at physiological pH, which improves binding to charged enzyme active sites .
- Bioactivity: The 7-carboxylic acid moiety in 1H-pyrrolo[3,2-b]pyridine derivatives is critical for binding to KDM5A, with IC₅₀ values in the nanomolar range .
Commercial Availability and Cost
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid is priced higher than analogues due to its niche applications:
| Supplier | Purity (%) | Quantity | Price (USD) |
|---|---|---|---|
| Advanced ChemBlocks | 97 | 250 mg | $140 |
| eNovation Chemicals | 97 | 1 g | $775 |
| A2B Chem | 95 | 1 g | $293 |
In contrast, 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid (CAS 1082040-92-3) costs $900/g at 95% purity , reflecting higher demand for the 3,2-b isomer in drug discovery.
Biological Activity
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the compound's mechanisms of action, biochemical properties, and potential therapeutic applications.
Target Interaction
The primary target of this compound is the FGFR family, which plays a crucial role in various cellular processes including proliferation, differentiation, and survival. The compound inhibits FGFR activity by binding to the ATP-binding site of the receptor's tyrosine kinase domain. This binding prevents autophosphorylation of the receptor and disrupts downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are vital for tumor cell proliferation and survival.
Biochemical Pathways Affected
The inhibition of FGFRs by this compound leads to significant alterations in several biochemical pathways:
- RAS-MEK-ERK Pathway : Involved in cell division and survival.
- PI3K-Akt Pathway : Critical for cellular growth and metabolism.
- PLCγ Pathway : Plays a role in various cellular functions including cell migration and differentiation.
Cellular Effects
This compound has been shown to exhibit potent anticancer activity. In vitro studies indicate that it effectively inhibits the proliferation of breast cancer cells (e.g., 4T1 cell line) and induces apoptosis. The compound's ability to inhibit migration and invasion further emphasizes its therapeutic potential in oncology.
Research Findings
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A notable study reported an IC₅₀ value of approximately 7 nM against FGFR1, demonstrating strong potential for anticancer applications. The compound effectively reduced tumor cell proliferation and increased apoptosis rates in treated cells.
- Inhibition Studies : In vitro experiments have shown that similar compounds can inhibit the proliferation of various cancer cell lines, indicating a broader applicability for this class of compounds in cancer therapy .
The following table summarizes key biochemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 150.14 g/mol |
| Solubility | High |
| Log P (octanol/water) | 1.09 |
Pharmacokinetics
Similar compounds have demonstrated high total clearance with low oral bioavailability. This suggests that while they may be effective as inhibitors in vitro, their pharmacokinetic profiles may require optimization for therapeutic use .
Q & A
Basic Research Questions
Q. What are the common synthetic routes to prepare 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid and its derivatives?
- Methodological Answer : A key approach involves hydrolysis of nitrile precursors under acidic conditions. For example, refluxing 1-methyl-7-(substituted-benzyl)-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile with concentrated HCl yields the corresponding carboxylic acid derivative . Halogenation (e.g., iodination at the 3-position) can be achieved using iodine-containing reagents, as demonstrated for 3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid synthesis . Derivatives with piperidinyl or chlorophenyl substituents (e.g., C22H24ClN3O3) are synthesized via alkylation or coupling reactions, followed by purification using techniques like azeotropic drying .
Q. How is NMR spectroscopy applied to characterize structural features of this compound?
- Methodological Answer : ¹H NMR (300–400 MHz, DMSO-d₆) is critical for confirming regiochemistry and substituent effects. Key signals include:
- Carboxylic acid proton : Broad singlet at δ 12.25–13.99 ppm .
- Aromatic protons : Doublets or singlets in δ 7.14–8.69 ppm, depending on substitution patterns (e.g., trifluoromethyl groups induce deshielding) .
- Methyl groups : Singlets near δ 2.33–2.56 ppm for alkylated derivatives .
- Advanced assignments require 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in fused-ring systems.
Q. What are typical functionalization strategies for modifying the pyrrolopyridine core?
- Methodological Answer :
- Electrophilic substitution : Bromination or iodination at electron-rich positions (e.g., C-3) using NBS or I₂ .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .
- Esterification : Methyl ester formation via Fischer esterification (e.g., methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity in derivatives?
- Methodological Answer : SAR analysis involves systematic substitution at key positions:
- C-3 modification : Iodo or trifluoromethyl groups enhance hydrophobic interactions in target binding .
- C-7 carboxylic acid : Critical for hydrogen bonding; ester or amide derivatives reduce activity unless metabolized .
- Benzyl substituents : Bulky groups (e.g., 4-(1-methylpyrazol-3-yl)benzyl) improve selectivity for kinase targets .
- Data-driven optimization : Use molecular docking and free-energy calculations to prioritize substituents, followed by iterative synthesis and bioassays .
Q. How can researchers address low solubility in biological assays for this compound?
- Methodological Answer :
- Structural modifications : Introduce hydrophilic groups (e.g., piperidinyl-ethoxy in C22H24ClN3O3) to enhance aqueous solubility .
- Formulation strategies : Use co-solvents (DMSO/PEG mixtures) or nanoemulsions for in vitro assays .
- Salt formation : Convert the carboxylic acid to sodium or potassium salts for improved dissolution .
Q. What methods resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Control for stereochemistry : Chiral HPLC ensures enantiopure samples, as racemic mixtures may obscure activity .
- Standardize assay conditions : Variations in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) can alter IC₅₀ values .
- Validate target engagement : Use orthogonal assays (SPR, thermal shift) to confirm direct binding vs. off-target effects .
Q. How can synthetic yields and purity be optimized for scale-up?
- Methodological Answer :
- Catalyst screening : Pd(OAc)₂/XPhos improves coupling efficiency in Suzuki reactions .
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >97% purity for biological testing .
- Process optimization : Replace reflux with microwave-assisted synthesis to reduce reaction time from hours to minutes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
